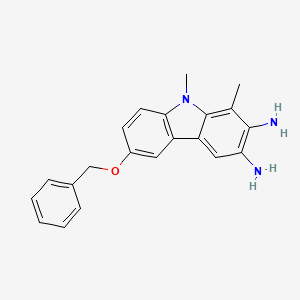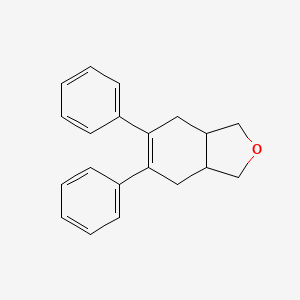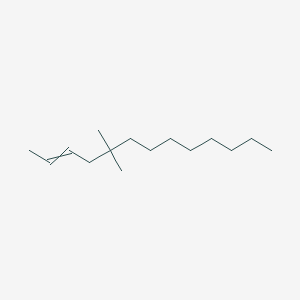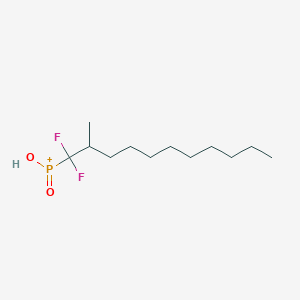![molecular formula C26H25FN2 B14209892 1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl- CAS No. 827015-64-5](/img/structure/B14209892.png)
1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines an indole core with a piperidine ring and a fluorophenyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a Friedel-Crafts alkylation reaction, where the indole-piperidine intermediate reacts with a fluorobenzene derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole ring, piperidine ring, or fluorophenyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted indole derivatives.
Scientific Research Applications
1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl- has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer, viral infections, and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carboxylic acid: Another indole derivative with different functional groups, known for its biological activities.
1H-Indole-2-carboxylic acid: Similar to the above but with the carboxyl group at a different position.
1H-Indole-3-acetic acid: A naturally occurring plant hormone with distinct biological functions.
Uniqueness
1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl- is unique due to its combination of an indole core with a piperidine ring and a fluorophenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
827015-64-5 |
|---|---|
Molecular Formula |
C26H25FN2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-[[4-(4-fluorophenyl)piperidin-1-yl]methyl]-2-phenyl-1H-indole |
InChI |
InChI=1S/C26H25FN2/c27-22-12-10-19(11-13-22)20-14-16-29(17-15-20)18-24-23-8-4-5-9-25(23)28-26(24)21-6-2-1-3-7-21/h1-13,20,28H,14-18H2 |
InChI Key |
IQYKPKYMNHBQQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)F)CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Dimethyl-2-(5-methyl-1-oxaspiro[2.5]octan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14209812.png)
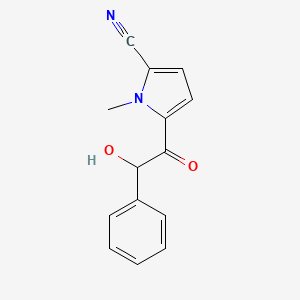
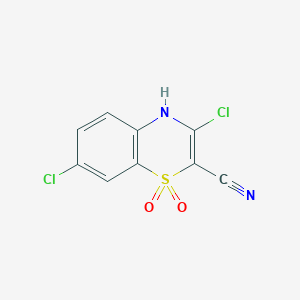
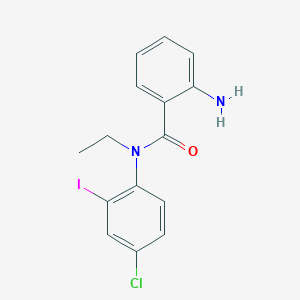
![(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14209852.png)
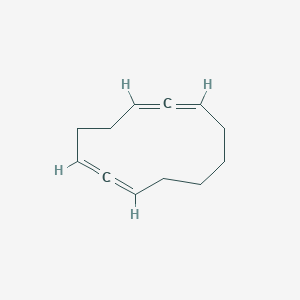
![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)
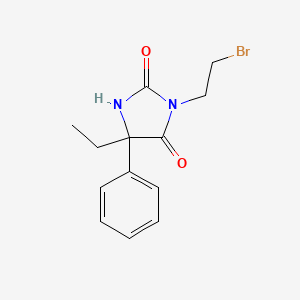
![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)
